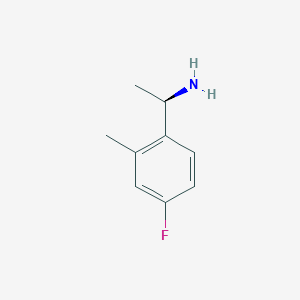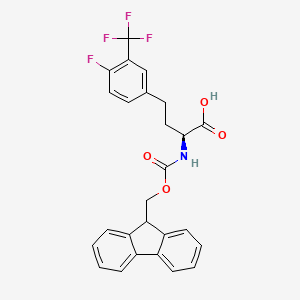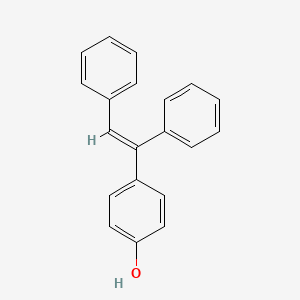
4-(Bromomethyl)-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromometil)-3,6-dihidro-2H-pirano es un compuesto orgánico que pertenece a la clase de compuestos heterocíclicos conocidos como piranos. Los piranos son anillos de seis miembros que contienen oxígeno, y la presencia de un grupo bromometil en la posición 4 hace que este compuesto sea particularmente interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(Bromometil)-3,6-dihidro-2H-pirano típicamente involucra la bromación de 3,6-dihidro-2H-pirano. Un método común incluye el uso de N-bromosuccinimida (NBS) en presencia de un iniciador radical como el peróxido de benzoílo. La reacción se lleva a cabo en un solvente inerte como el tetracloruro de carbono a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para 4-(Bromometil)-3,6-dihidro-2H-pirano pueden implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de reactores automatizados y el control preciso de las condiciones de reacción, como la temperatura y la concentración de reactivos, son cruciales para la síntesis a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(Bromometil)-3,6-dihidro-2H-pirano experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo bromometil puede ser reemplazado por varios nucleófilos, como aminas, tioles y alcóxidos, en condiciones apropiadas.
Oxidación: El compuesto puede ser oxidado para formar los aldehídos o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como la azida de sodio, el tiolato de sodio o el alcóxido de potasio en solventes apróticos polares (por ejemplo, dimetilsulfóxido) se utilizan comúnmente.
Oxidación: Permanganato de potasio en medio acuoso o alcalino, o trióxido de cromo en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro o tetrahidrofurano.
Productos Principales
Sustitución Nucleofílica: Piranos sustituidos con varios grupos funcionales.
Oxidación: Aldehídos o ácidos carboxílicos de pirano.
Reducción: Piranos metil-sustituidos.
Aplicaciones Científicas De Investigación
4-(Bromometil)-3,6-dihidro-2H-pirano tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología: Investigado por su potencial como bloque de construcción en la síntesis de compuestos biológicamente activos.
Medicina: Explorado por su papel en el desarrollo de nuevos medicamentos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas
Mecanismo De Acción
El mecanismo de acción de 4-(Bromometil)-3,6-dihidro-2H-pirano depende en gran medida de las reacciones específicas que experimenta. Por ejemplo, en las reacciones de sustitución nucleofílica, el grupo bromometil actúa como un grupo saliente, lo que permite que los nucleófilos ataquen el átomo de carbono. Esto puede conducir a la formación de nuevos enlaces carbono-nucleófilo, alterando la estructura y las propiedades del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(Clorometil)-3,6-dihidro-2H-pirano
- 4-(Yodometil)-3,6-dihidro-2H-pirano
- 4-(Hidroximetil)-3,6-dihidro-2H-pirano
Singularidad
4-(Bromometil)-3,6-dihidro-2H-pirano es único debido a la presencia del grupo bromometil, que es más reactivo que sus contrapartes cloro o yodo en las reacciones de sustitución nucleofílica.
Propiedades
Fórmula molecular |
C6H9BrO |
|---|---|
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C6H9BrO/c7-5-6-1-3-8-4-2-6/h1H,2-5H2 |
Clave InChI |
UZBQZAICRIZSFX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
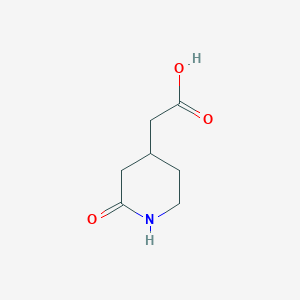

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
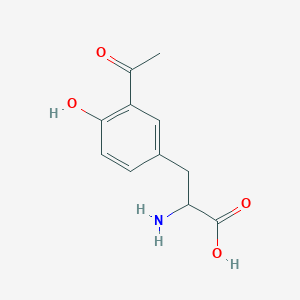
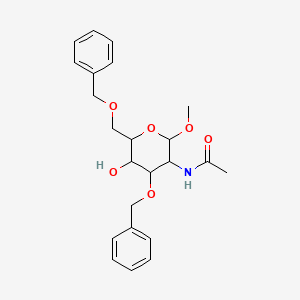
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
